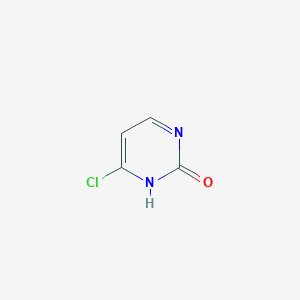

6-Chloropyrimidin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-Chloropyrimidin-2(1H)-one” is a chemical compound that belongs to the class of pyrimidinediones . Pyrimidinediones are characterized by a pyrimidine ring substituted with two carbonyl groups .

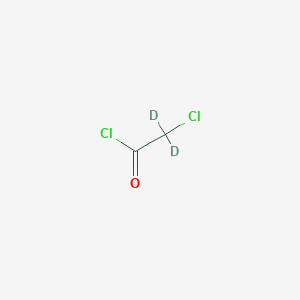

Synthesis Analysis

The synthesis of “6-Chloropyrimidin-2(1H)-one” related compounds has been studied in various contexts. For instance, the peroxyacid oxidation of 6-chloro-2,4-diaminopyrimidine led to two products, one of which was 6-chloro-2,4-diaminopyrimidine 3-N-oxide .

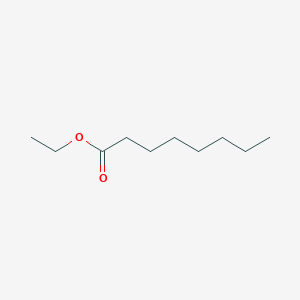

Molecular Structure Analysis

The molecular structure of “6-Chloropyrimidin-2(1H)-one” is characterized by a pyrimidine ring substituted with a chlorine atom and two carbonyl groups .

Chemical Reactions Analysis

In one study, the peroxyacid oxidation of 6-chloro-2,4-diaminopyrimidine led to two products, one of which was 6-chloro-2,4-diaminopyrimidine 3-N-oxide .

Wissenschaftliche Forschungsanwendungen

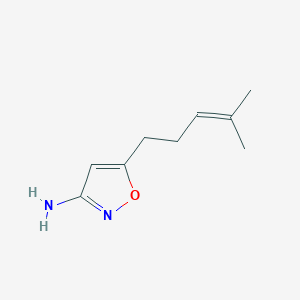

Fungicidal Activity

- Scientific Field : Medicinal Chemistry Research

- Application Summary : 6-Chloropyrimidin-2(1H)-one is used in the synthesis of pyrimidinamine derivatives, which have shown excellent fungicidal activity . These derivatives are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides .

- Methods of Application : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .

- Results or Outcomes : Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .

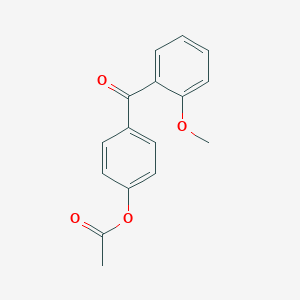

Kinase Inhibitor Scaffolds

- Scientific Field : Organic & Biomolecular Chemistry

- Application Summary : 6-Chloropyrimidin-2(1H)-one is used in the synthesis of fused pyrimidines as kinase inhibitor scaffolds . These inhibitors are used in the treatment of diseases where kinase function has been deregulated .

- Methods of Application : The 2-amino-pyrido[3,4-d]pyrimidine core was synthesized and modified to give novel compounds with potential as kinase inhibitors .

- Results or Outcomes : The synthesized compounds have potential as kinase inhibitors .

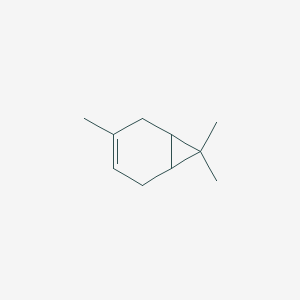

Fischer Hepp Type Rearrangement in Pyrimidines

- Scientific Field : Organic Chemistry

- Application Summary : 6-Chloropyrimidin-2(1H)-one is used in the Fischer Hepp type rearrangement in pyrimidines . This is the first example of such a rearrangement in pyrimidines .

- Methods of Application : The rearrangement process involves the use of various compounds and specific reaction conditions . For instance, N-Benzyl-6-chloro-2-methylpyrimidin-4-amine was obtained as a yellowish wax with a yield of 94% .

- Results or Outcomes : The rearrangement process resulted in new compounds with unique properties .

Synthesis of Kinase Inhibitors

- Scientific Field : Medicinal Chemistry

- Application Summary : 6-Chloropyrimidin-2(1H)-one is used in the synthesis of 4-(4-amino-6-chloropyrimidin-2-ylamino)benzonitrile, a potential kinase inhibitor .

- Methods of Application : The compound was synthesized under specific reaction conditions, including a reaction temperature of 27-97°C for 7 hours .

- Results or Outcomes : The synthesis resulted in the compound 4-(4-amino-6-chloropyrimidin-2-ylamino)benzonitrile with potential as a kinase inhibitor .

Fischer Hepp Type Rearrangement in Pyrimidines

- Scientific Field : Organic Chemistry

- Application Summary : 6-Chloropyrimidin-2(1H)-one is used in the Fischer Hepp type rearrangement in pyrimidines . This is the first example of such a rearrangement in pyrimidines .

- Methods of Application : The rearrangement process involves the use of various compounds and specific reaction conditions . For instance, N-Benzyl-6-chloro-2-methylpyrimidin-4-amine was obtained as a yellowish wax with a yield of 94% .

- Results or Outcomes : The rearrangement process resulted in new compounds with unique properties .

Synthesis of Kinase Inhibitors

- Scientific Field : Medicinal Chemistry

- Application Summary : 6-Chloropyrimidin-2(1H)-one is used in the synthesis of 4-(4-amino-6-chloropyrimidin-2-ylamino)benzonitrile, a potential kinase inhibitor .

- Methods of Application : The compound was synthesized under specific reaction conditions, including a reaction temperature of 27-97°C for 7 hours .

- Results or Outcomes : The synthesis resulted in the compound 4-(4-amino-6-chloropyrimidin-2-ylamino)benzonitrile with potential as a kinase inhibitor .

Zukünftige Richtungen

The future directions for “6-Chloropyrimidin-2(1H)-one” could involve further studies on its synthesis, properties, and potential applications. For instance, imidazo[1,2-a]pyridines, which are structurally similar to pyrimidines, have been attracting substantial interest due to their potential pharmaceutical applications .

Eigenschaften

IUPAC Name |

6-chloro-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-3-1-2-6-4(8)7-3/h1-2H,(H,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHNGYWHLLJFNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10531552 |

Source

|

| Record name | 6-Chloropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloropyrimidin-2(1H)-one | |

CAS RN |

80927-55-5 |

Source

|

| Record name | 6-Chloropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B45962.png)